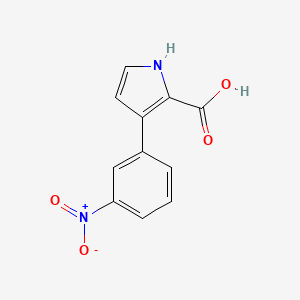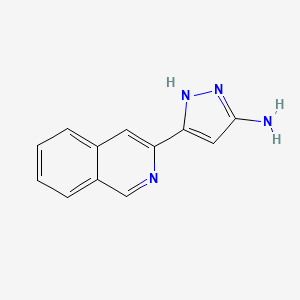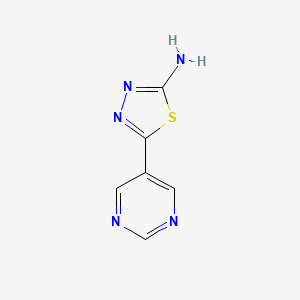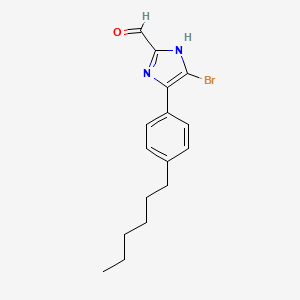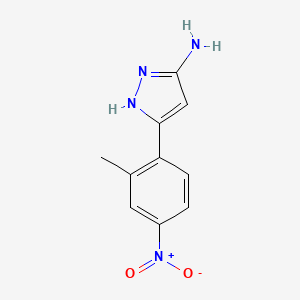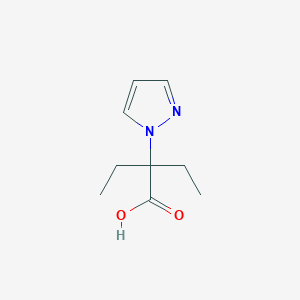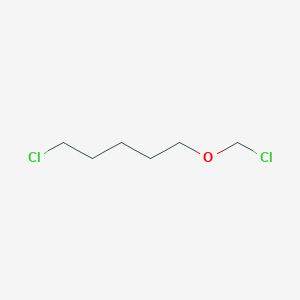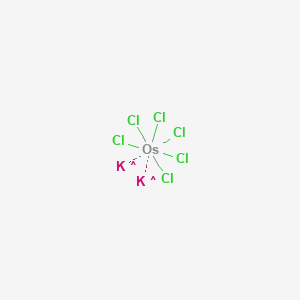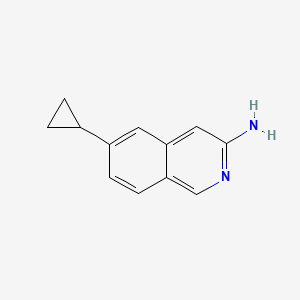
2,2-dibromo-1-(3-phenylphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-dibromo-1-(3-phenylphenyl)ethanone is an organic compound with the molecular formula C14H10Br2O It is a brominated ketone, characterized by the presence of two bromine atoms and a phenyl group attached to the ethanone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dibromo-1-(3-phenylphenyl)ethanone typically involves the bromination of 1-(3-phenylphenyl)ethanone. The reaction is carried out using bromine (Br2) in the presence of a solvent such as chloroform or acetic acid. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-dibromo-1-(3-phenylphenyl)ethanone undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Reduction Reactions: The compound can be reduced to form 1-(3-phenylphenyl)ethanol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles like hydroxide ions or amines in aqueous or alcoholic solutions.
Reduction: Reducing agents such as lithium aluminum hydride in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate in acidic or basic medium.
Major Products Formed
Substitution: Formation of 1-(3-phenylphenyl)ethanol or corresponding amines.
Reduction: Formation of 1-(3-phenylphenyl)ethanol.
Oxidation: Formation of 3-phenylbenzoic acid.
Applications De Recherche Scientifique
2,2-dibromo-1-(3-phenylphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2-dibromo-1-(3-phenylphenyl)ethanone involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating substitution reactions. In reduction reactions, the carbonyl group is reduced to a hydroxyl group, while in oxidation reactions, the carbonyl group is further oxidized to a carboxyl group. The molecular targets and pathways involved depend on the specific reactions and conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-dibromo-1-(4-bromophenyl)ethanone
- 2,2-dibromo-1-(3,5-dimethoxyphenyl)ethanone
- 2,2-dibromo-1-(3,5-dibromo-2-hydroxyphenyl)ethanone
Comparison
Compared to similar compounds, 2,2-dibromo-1-(3-phenylphenyl)ethanone is unique due to its specific substitution pattern and the presence of a phenyl group. This structural difference influences its reactivity and the types of reactions it undergoes. For example, the presence of the phenyl group can affect the compound’s stability and its interactions with other molecules.
Propriétés
Formule moléculaire |
C14H10Br2O |
|---|---|
Poids moléculaire |
354.04 g/mol |
Nom IUPAC |
2,2-dibromo-1-(3-phenylphenyl)ethanone |
InChI |
InChI=1S/C14H10Br2O/c15-14(16)13(17)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9,14H |
Clé InChI |
AXPVLYOFHWELOS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)C(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



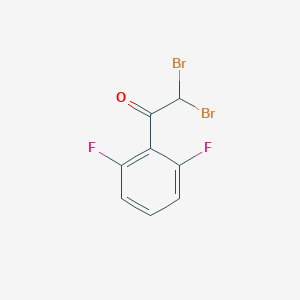
![TfaNH(-2d)[N(iPr)2P(OCH2CH2CN)(-3)][DMT(-5)]Ribf(b)-uracil-1-yl](/img/structure/B13706370.png)
